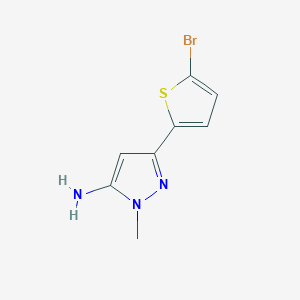
3-(5-bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine
Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its key characteristics .
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the sequence of chemical reactions .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .Scientific Research Applications
Synthesis and Properties
Synthesis and Structural Features : A study by Kanwal et al. (2022) focused on the synthesis of pyrazole-thiophene-based amide derivatives, including 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide. This research highlighted the successful synthesis methodologies, yields, and computational analysis of the compounds' properties, including non-linear optical (NLO) properties, NMR data, and various chemical reactivity descriptors.
Antimicrobial and Anticancer Activity : A Schiff base derivative related to 3-(5-bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine showed significant antimicrobial and anticancer activity, as reported by M et al. (2022). The study provided insights into its crystal structure and spectral studies, revealing its effectiveness against specific cell lines.
Oxidation Reactions : In a study by Baumstark & Chrisope (1981), a compound similar to 3-(5-bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine was used in oxidation reactions, producing high yields of amine oxides and sulfoxides, showcasing its potential in organic synthesis.
Characterization and Biological Activities : A study by Titi et al. (2020) involved the synthesis and characterization of hydroxymethyl pyrazole derivatives, including a compound similar to 3-(5-bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine. This research explored the compounds' structure, theoretical physical and chemical properties, and biological activities against cancer and microbes.
Photovoltaic Applications : Research by Zhou et al. (2010) explored the synthesis of thieno[3,4-b]pyrazine-based monomers for use in photovoltaic devices, demonstrating the potential of such compounds in renewable energy applications.
Fluorescent Chemosensor Applications : A study by Gao et al. (2018) synthesized a compound similar to 3-(5-bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine, showing its application as a fluorescent chemosensor for metal ions like Al3+ and Zn2+.
Novel N-Functionalized Compounds : The work of Ogawa & Rasmussen (2003) demonstrated a general synthetic route to prepare N-functionalized compounds, including derivatives of 3-(5-bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine, indicating their potential in developing new materials.
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(5-bromothiophen-2-yl)-2-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3S/c1-12-8(10)4-5(11-12)6-2-3-7(9)13-6/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUXQMTZGTXPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(S2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



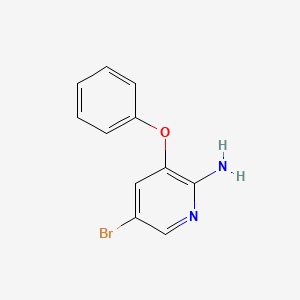
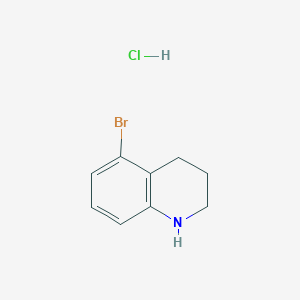
![Benzyl 4-[(3-aminopropyl)amino]piperidine-1-carboxylate dihydrochloride](/img/structure/B1523043.png)
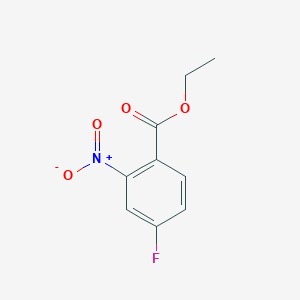
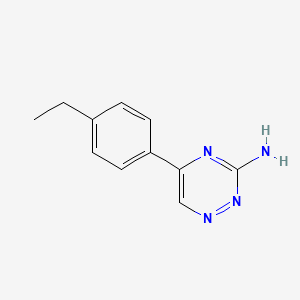
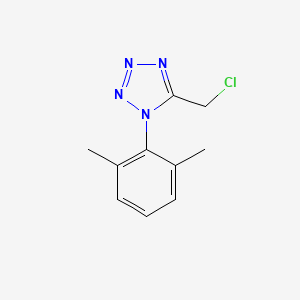
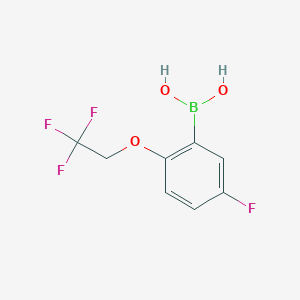
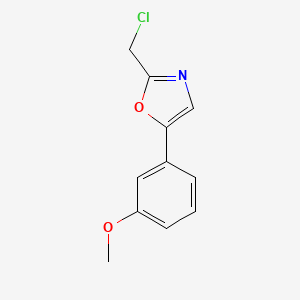
![1-[(dibutylamino)carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1523051.png)
![3-[(2-Aminophenyl)sulfanyl]propanamide](/img/structure/B1523053.png)
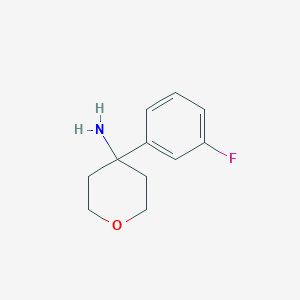
![1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine](/img/structure/B1523059.png)
![3-[(6-Chloropyrazin-2-yl)oxy]propan-1-ol](/img/structure/B1523060.png)
![5-(Chloromethyl)-3-[(3-chlorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1523061.png)